Fmoc-DL-3-アミノ酪酸

説明

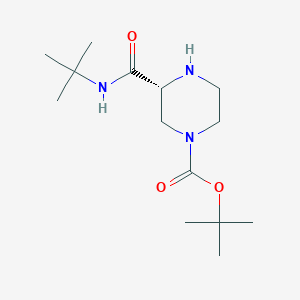

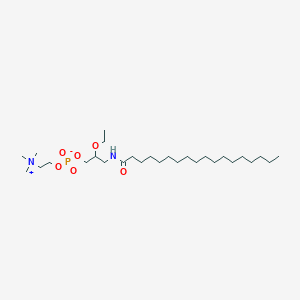

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学ビルディングブロック

Fmoc-DL-3-アミノ酪酸は、ライフサイエンス研究における化学ビルディングブロックとして使用されます . 分子式はC19H19NO4、分子量は325.36です .

機能性材料の製造

Fmoc-修飾アミノ酸は、Fmoc-DL-3-アミノ酪酸を含む、機能性材料の製造のためのバイオインスパイアされたビルディングブロックです . Fmoc部分の固有の疎水性と芳香族性は、ビルディングブロックの会合を促進し、さまざまな用途に適しています .

自己組織化の特徴

Fmoc-修飾アミノ酸は、卓越した自己組織化の特徴を持っています . この特性は、自己組織化材料がナノ構造の構築の基礎となり得るナノテクノロジーの分野において重要です。

薬物送達システム

Fmoc-修飾アミノ酸の自己組織化特性は、それらを薬物送達システムの潜在的な候補にする可能性もあります . ナノスケールレベルで安定した構造を形成する能力は、薬物をカプセル化して体内の特定の標的に送達するために使用できます。

治療的用途

Fmoc-修飾アミノ酸は、治療的用途に独自の潜在能力を示しています . Fmoc基による修飾は、治療用ペプチドの安定性とバイオアベイラビリティを高め、その有効性を向上させることができます。

抗生物質の特性

Fmoc-修飾アミノ酸は、抗生物質の特性について研究されてきました . 細菌細胞膜を破壊する能力は、新しい抗生物質の開発のための潜在的な候補になります。

作用機序

- Specifically, the Fmoc group serves as a temporary protecting group for the N-terminal amino group, preventing unwanted reactions during peptide assembly .

- Piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Target of Action

Mode of Action

Biochemical Pathways

生化学分析

Biochemical Properties

It is known that the Fmoc group, which is part of the compound’s structure, has significant self-assembly features This property could potentially influence its interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Given its structural similarity to other Fmoc-modified amino acids, it may have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the Fmoc group can promote the association of building blocks due to its inherent hydrophobicity and aromaticity . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407597 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186320-18-3 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

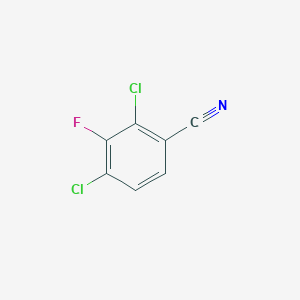

![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)

![(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B62804.png)

![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)

![3-Azabicyclo[3.2.0]hept-6-ene-2,4-dione,6-(hydroxymethyl)-(9ci)](/img/structure/B62830.png)